molecular formula C7H7N3O B581309 4-Amino-5-methoxynicotinonitrile CAS No. 1142192-15-1

4-Amino-5-methoxynicotinonitrile

Cat. No.: B581309
CAS No.: 1142192-15-1
M. Wt: 149.153
InChI Key: MPQVJUVEJGVQPN-UHFFFAOYSA-N
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Description

4-Amino-5-methoxynicotinonitrile: is an organic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a methoxy group at the 5-position of the pyridine ring.

Scientific Research Applications

4-Amino-5-methoxynicotinonitrile has several applications in scientific research, including:

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . The safety information also includes a signal word “Danger” and hazard statements H301 .

Future Directions

While specific future directions for 4-Amino-5-methoxynicotinonitrile are not available in the retrieved data, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents .

Relevant Papers One relevant paper discusses the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines . This paper provides valuable insights into the properties and potential applications of pyrimidines, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methoxynicotinonitrile typically involves the reaction of 5-methoxynicotinonitrile with ammonia or an amine under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 5-methoxynicotinonitrile is treated with ammonia in the presence of a palladium catalyst and a base .

Industrial Production Methods: it is likely that similar synthetic routes involving palladium-catalyzed reactions or other amination techniques are employed on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxynicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison: 4-Amino-5-methoxynicotinonitrile is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to its analogs. For example, the amino group can participate in hydrogen bonding and nucleophilic reactions, while the methoxy group can influence the compound’s electronic properties and reactivity .

Properties

IUPAC Name

4-amino-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQVJUVEJGVQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673930
Record name 4-Amino-5-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-15-1
Record name 4-Amino-5-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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